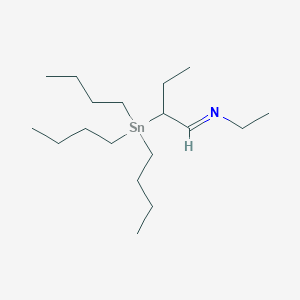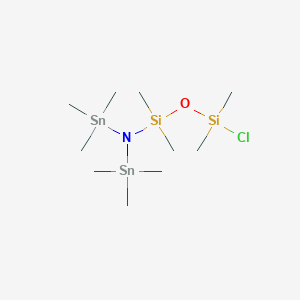
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is a specialized organosilicon compound It is characterized by the presence of silicon, chlorine, and tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents and trimethylstannyl reagents. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Common solvents used in these reactions include toluene and hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating and stannylating agents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Hydrosilylation Reactions: The silicon-hydrogen bonds can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, which can be further functionalized for specific applications.
Scientific Research Applications
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone polymers and resins, which are essential in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive silicon, chlorine, and tin atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and hydrosilylation mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler organosilicon compound used as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Another chlorinated disiloxane with applications in polymer synthesis.
Uniqueness
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is unique due to the presence of both chlorine and trimethylstannyl groups, which impart distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other organosilicon compounds, making it a valuable compound for specialized research and industrial purposes.
Properties
CAS No. |
61509-94-2 |
|---|---|
Molecular Formula |
C10H30ClNOSi2Sn2 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[[bis(trimethylstannyl)amino]-[chloro(dimethyl)silyl]oxy-methylsilyl]methane |
InChI |
InChI=1S/C4H12ClNOSi2.6CH3.2Sn/c1-8(2,5)7-9(3,4)6;;;;;;;;/h1-4H3;6*1H3;; |
InChI Key |
JJIVRUORFLJBGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N([Sn](C)(C)C)[Sn](C)(C)C)O[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


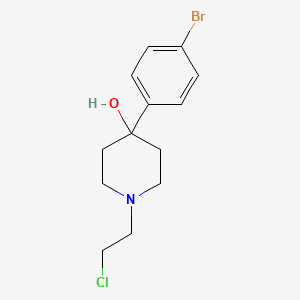
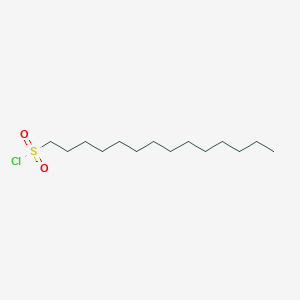

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
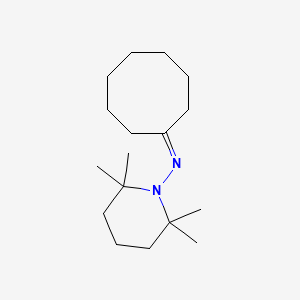
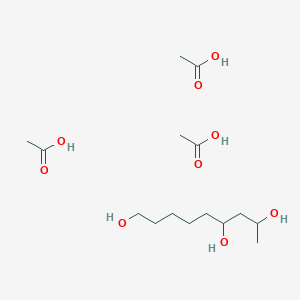
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
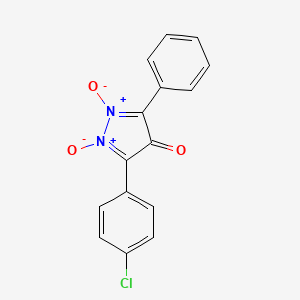
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
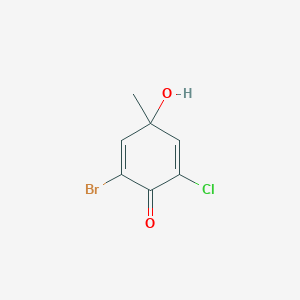

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
